N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |
InChI Key |
GSRWSEBMNUOOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with morpholine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of these nitro derivatives can regenerate the amino group.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amide and morpholine functionalities.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and physicochemical properties of aryl morpholine carboxamides are highly dependent on the substituents attached to the phenyl ring. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets.
- Aminomethyl group (in the target compound) introduces a primary amine, enabling additional hydrogen bonding or salt bridge formation, which is absent in analogs like the nitro or chloro derivatives.
Functional Group Modifications
Replacing the carboxamide group with other functionalities alters physicochemical and biological profiles:
Key Observations :
- Sulfonamides exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and protein interactions.
Structural Derivatives: β-Lactam-Morpholine Hybrids
Key Observations :
- Methoxy and chloro substituents modulate electronic and steric properties, affecting bioavailability.
Spectral and Physical Data Comparison
Critical spectral features of selected compounds:
Key Observations :
- Carboxamide CO stretches appear at 1650–1685 cm⁻¹, consistent across analogs.
- Aryl proton chemical shifts vary with substituents (e.g., nitro groups deshield adjacent protons).
Biological Activity
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 (Hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells. The IC50 values range from 5 to 10 µM, demonstrating significant potency against these cell types .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in malignant cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- Potential Applications : Given its efficacy against resistant strains, this compound could be explored as a new antibiotic agent.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy Assessment :
- In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What are the recommended synthetic routes for N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including amide coupling between morpholine-4-carboxylic acid derivatives and 3-(aminomethyl)aniline precursors. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
- Yield optimization : Reaction temperatures (0–50°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for minimizing byproducts .
Q. How is the molecular structure of this compound confirmed using crystallographic techniques?
Single-crystal X-ray diffraction is the gold standard. Key parameters include:
- Crystallization : Slow evaporation from ethanol or DCM/hexane mixtures to obtain suitable crystals .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with R factors <0.05 indicating high precision .
- Hydrogen bonding analysis : Intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing, as seen in related morpholine carboxamides .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound’s interactions with G protein-coupled receptors (GPCRs)?
- Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify receptor affinity (Kd) in membrane preparations .
- Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target GPCRs .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
Q. How does the aminomethyl substituent influence pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?
- LogP determination : Shake-flask method (octanol/water) reveals hydrophilicity (predicted LogP ~1.2) .
- BBB permeability : In vitro assays using MDCK-MDR1 cells, with Papp values >5 × 10⁻⁶ cm/s indicating moderate brain uptake .
- Metabolic stability : Liver microsome assays (human/rat) to quantify CYP450-mediated degradation .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS quantification .
- Metabolite identification : HRMS and <sup>1</sup>H-NMR to detect active/inactive metabolites in serum .
- Tissue distribution studies : Radiolabeled compound tracking in rodent models to assess target organ bioavailability .
Q. How does polymorphism impact biological efficacy, and what techniques characterize polymorphic forms?
- Polymorph screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms .
- Characterization :
- PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) for each polymorph .
- DSC : Melting point variations (±5°C) indicate thermodynamic stability differences .
- Dissolution testing : USP apparatus II to compare bioavailability of polymorphs in simulated physiological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
